

Application Note: HPLC-UV Method for the Analysis of Amidephrine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amidephrine hydrochloride	
Cat. No.:	B15618885	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amidephrine is an alpha-adrenergic agonist used as a vasoconstrictor and nasal decongestant. [1][2] Its hydrochloride salt, **Amidephrine hydrochloride**, requires accurate and precise analytical methods for quality control in pharmaceutical formulations and for its determination in biological fluids during preclinical and clinical studies. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of **Amidephrine hydrochloride**. The method is based on established analytical principles for similar phenethylamine compounds and is designed to be robust and reliable.

Chemical Properties of Amidephrine Hydrochloride

- Molecular Formula: C10H16N2O3S · HCl[3]
- Molecular Weight: 280.77 g/mol [3]
- Chemical Name: N-[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl]methanesulfonamide hydrochloride[4]
- CAS Number: 37571-84-9[5]



Proposed HPLC-UV Method

This method is proposed for the quantitative determination of **Amidephrine hydrochloride** in bulk drug substance and pharmaceutical dosage forms.

Chromatographic Conditions

Parameter	Recommended Value
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	5mM Ammonium Acetate (pH 4.7) : Methanol (80:20, v/v)[6]
Flow Rate	1.0 mL/min[6]
Injection Volume	20 μL
Column Temperature	30°C[6]
Detection Wavelength	272 nm[6]
Run Time	Approximately 10 minutes

Data Presentation: Method Validation Summary

The following tables summarize the expected performance characteristics of this HPLC-UV method, based on typical validation parameters for analogous compounds.

Table 1: System Suitability

Parameter	Acceptance Criteria	Expected Result
Tailing Factor (T)	T ≤ 2.0	1.2
Theoretical Plates (N)	N ≥ 2000	> 5000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% for 6 replicate injections	< 1.0%



Table 2: Linearity and Range

Parameter	Result
Linearity Range	10 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Regression Equation	y = mx + c

Table 3: Accuracy (Recovery)

Spiked Concentration (μg/mL)	Amount Recovered (μg/mL)	% Recovery
50	49.8	99.6%
75	75.3	100.4%
100	99.5	99.5%

Table 4: Precision

Precision Level	Parameter	% RSD
Repeatability (Intra-day)	Peak Area (n=6)	< 1.5%
Intermediate Precision (Interday)	Peak Area (n=6)	< 2.0%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Parameter	Result (µg/mL)
LOD	0.5
LOQ	1.5



Experimental Protocols

- 1. Preparation of Solutions
- Mobile Phase Preparation (5mM Ammonium Acetate, pH 4.7 : Methanol (80:20, v/v))
 - Weigh and dissolve the appropriate amount of ammonium acetate in HPLC-grade water to make a 5mM solution.
 - Adjust the pH of the aqueous solution to 4.7 using glacial acetic acid.
 - Mix 800 mL of the ammonium acetate buffer with 200 mL of HPLC-grade methanol.
 - Filter the mobile phase through a 0.45 μm membrane filter and degas before use.
- Standard Stock Solution Preparation (1000 μg/mL)
 - Accurately weigh 100 mg of Amidephrine hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
 - Dissolve the standard in the mobile phase and make up the volume to the mark.
 - Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions Preparation (10 100 μg/mL)
 - Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations of 10, 25, 50, 75, and 100 μg/mL.
- Sample Preparation (from a hypothetical tablet formulation)
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 100 mg of Amidephrine hydrochloride and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the drug.
 - Make up the volume to 100 mL with the mobile phase and mix well.



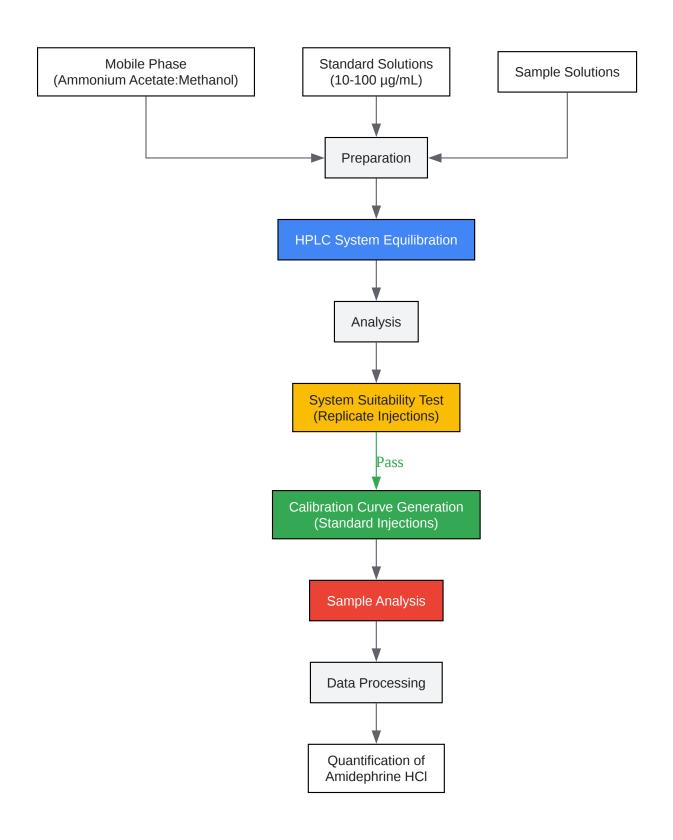
- Filter the solution through a 0.45 μm syringe filter, discarding the first few mL of the filtrate.
- Dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range (e.g., 50 μg/mL).

2. HPLC-UV Analysis Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform six replicate injections of the 50 $\mu g/mL$ working standard solution to check for system suitability.
- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Inject the prepared working standard solutions in ascending order of concentration.
- Inject the prepared sample solutions.
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of **Amidephrine hydrochloride** in the sample solutions from the calibration curve.

Diagrams





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